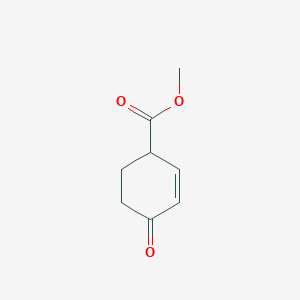
Methyl 4-oxocyclohex-2-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-oxocyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene, featuring a ketone group at the 4-position and a carboxylate ester group at the 1-position. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-oxocyclohex-2-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methyl vinyl ketone in the presence of a base, such as sodium methoxide. This reaction proceeds via an aldol condensation followed by cyclization to form the desired product.
Another method involves the Diels-Alder reaction between 2-methoxy-1,3-butadiene and methyl-2-butynoate, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Methyl 4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
科学研究应用
Methyl 4-oxocyclohex-2-ene-1-carboxylate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
作用机制
The mechanism of action of methyl 4-oxocyclohex-2-ene-1-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The ketone group at the 4-position is particularly reactive, allowing for a range of chemical transformations. The ester group at the 1-position can also participate in nucleophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry.
相似化合物的比较
Similar Compounds
Ethyl 4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with different substituents on the cyclohexene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions to form diverse products.
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC 名称 |
methyl 4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2,4,6H,3,5H2,1H3 |
InChI 键 |
UVDNBPZBGMVZBV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(=O)C=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














